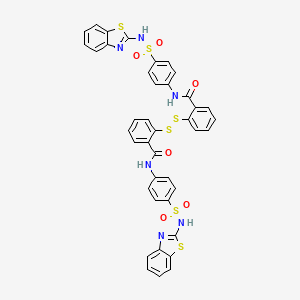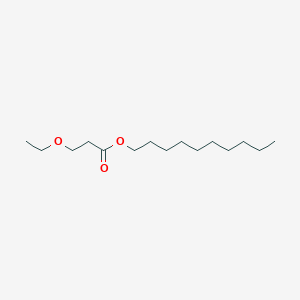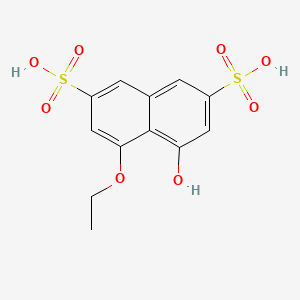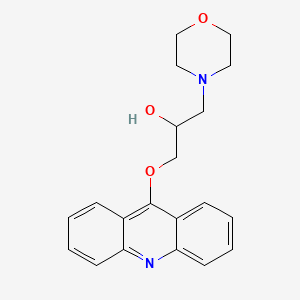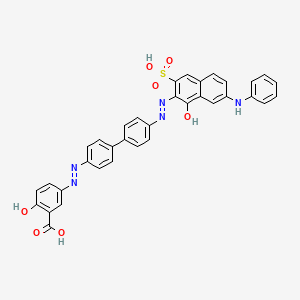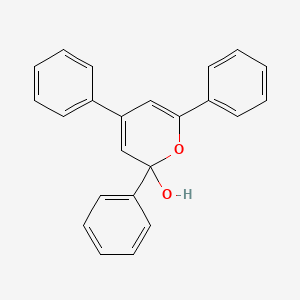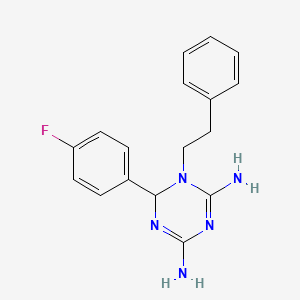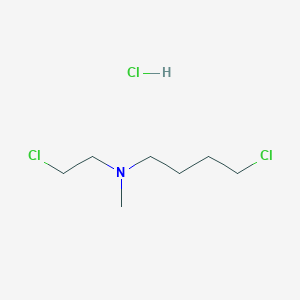
N-(2-Chloroethyl)-N-methyl-4-chlorobutylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloroethyl)-N-methyl-4-chlorobutylamine hydrochloride is a useful research compound. Its molecular formula is C7H16Cl3N and its molecular weight is 220.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
The synthesis of N-(2-Chloroethyl)-N-methyl-4-chlorobutylamine hydrochloride typically involves the reaction of N-methyl-4-chlorobutylamine with 2-chloroethyl chloride in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability .
Chemical Reactions Analysis
N-(2-Chloroethyl)-N-methyl-4-chlorobutylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: In the presence of water, it can hydrolyze to form corresponding amines and alcohols.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
N-(2-Chloroethyl)-N-methyl-4-chlorobutylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as a DNA alkylating agent.
Medicine: It has applications in the development of chemotherapeutic agents due to its ability to interfere with DNA replication.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and dyestuffs
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)-N-methyl-4-chlorobutylamine hydrochloride involves its ability to alkylate DNA. It forms covalent bonds with the DNA bases, leading to cross-linking and preventing DNA replication and transcription. This action results in the inhibition of cell division and can induce cell death. The primary molecular targets are the N7 nitrogen atoms of guanine bases in DNA .
Comparison with Similar Compounds
N-(2-Chloroethyl)-N-methyl-4-chlorobutylamine hydrochloride is similar to other nitrogen mustard compounds, such as:
Bis(2-chloroethyl)methylamine (HN2): Used as a chemotherapeutic agent.
Tris(2-chloroethyl)amine (HN3): Known for its use in chemical warfare and as a chemotherapeutic agent.
Carmustine and Lomustine: Used in the treatment of brain tumors and leukemia
What sets this compound apart is its specific structure, which provides unique reactivity and applications in various fields.
Properties
CAS No. |
6427-14-1 |
|---|---|
Molecular Formula |
C7H16Cl3N |
Molecular Weight |
220.6 g/mol |
IUPAC Name |
4-chloro-N-(2-chloroethyl)-N-methylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H15Cl2N.ClH/c1-10(7-5-9)6-3-2-4-8;/h2-7H2,1H3;1H |
InChI Key |
RYRGJSRFNMLAQU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCCl)CCCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




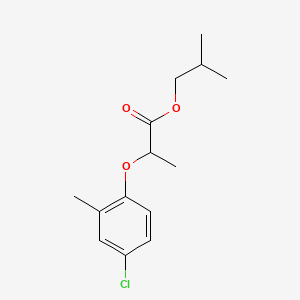
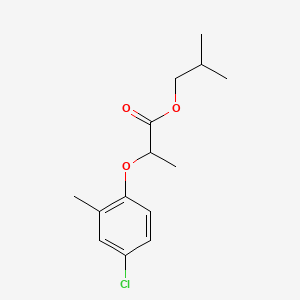
![3-(5-{5'-methyl-[2,2'-bithiophen]-5-yl}thiophen-2-yl)-6-(5-methylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine](/img/structure/B12803015.png)
